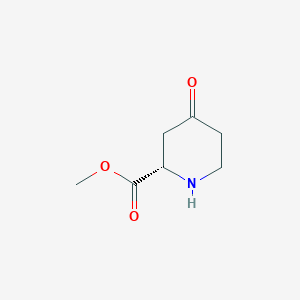

(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl (2S)-4-oxopiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTRXSXNELSCPP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of an α,β-Unsaturated Ester via Grignard Reaction

- React oxalic acid diethyl ester with 1-bromo-propylene in the presence of magnesium to generate a Grignard reagent.

- The Grignard reagent adds to oxalic ester, forming an intermediate that undergoes further transformations.

| Parameter | Details |

|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF) |

| Molar Ratio | 1:2-20 (solvent to reactant), Mg:oxalic ester = 1:1-2 |

| Temperature | Ambient, with controlled addition to prevent side reactions |

| Yield | Approximately 85% |

- The use of magnesium chips with iodine as an activator facilitates smooth Grignard formation.

- The addition of 1-bromo-propylene proceeds slowly to control exothermicity, ensuring high purity of the intermediate.

Step 2: Nucleophilic Addition to Form 2-Carbonyl-4-Substituted-5-Cyanopentanoic Acid Ethyl Ester

- The intermediate from Step 1 reacts with methyl-cyanacetate in the presence of sodium hydride .

- This step introduces the nitrile group and extends the carbon chain.

| Parameter | Details |

|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF) |

| Molar Ratio | 1:1-2 (reactant to sodium hydride) |

| Temperature | 0°C to room temperature |

| Yield | Approximately 82% |

- Sodium hydride acts as a strong base, facilitating nucleophilic attack.

- The reaction is monitored via TLC to prevent overreaction or side-product formation.

Step 3: Cyclization to Form the Piperidine Ring

- The nitrile-containing ester undergoes catalytic hydrogenation using Raney nickel .

- Conditions are mild, typically under hydrogen atmosphere, to yield trans-4-substituted-2-piperidine ethyl formate .

| Parameter | Details |

|---|---|

| Catalyst | Raney nickel (0.3 g per reaction) |

| Solvent | Ethanol |

| Temperature | Ambient to 60°C |

| Hydrogen Pressure | Atmospheric or slight excess |

| Yield | About 90% |

- Hydrogenation selectively reduces the nitrile to the corresponding amine, facilitating ring closure.

- The process is efficient, with high stereoselectivity favoring the (2R,4R) configuration.

Step 4: Protection of the Amine as Benzyl Ester

- The amino group is protected via benzylation using chloromethyl benzyl ester in the presence of triethylamine .

- This step stabilizes the intermediate for subsequent manipulations.

| Parameter | Details |

|---|---|

| Solvent | Methylene dichloride (DCM) |

| Base | Triethylamine |

| Temperature | Room temperature |

| Reaction Time | 3 hours |

| Yield | Approximately 92% |

Step 5: Hydrogenolytic Deprotection

- The benzyl protecting group is removed via catalytic hydrogenation over palladium on carbon .

- Conditions are mild to prevent racemization.

| Parameter | Details |

|---|---|

| Catalyst | Palladium on carbon (0.2 g) |

| Solvent | Ethanol |

| Hydrogen Pressure | 1-4 atm |

| Yield | Near quantitative |

Step 6: Resolution to Obtain the (S)-Enantiomer

- The racemic mixture is resolved using L-tartaric acid .

- Crystallization at low temperature yields the pure (S)-4-oxo-piperidine-2-carboxylic acid methyl ester .

| Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Molar Ratio | 1:1-2 (product to tartaric acid) |

| Temperature | 0°C to room temperature |

| pH Adjustment | To pH 11 with alkaline solution |

| Yield | Variable but typically >80% of the enantiomer |

Data Summary and Comparative Table

| Step | Reaction Type | Key Reagents | Solvent | Conditions | Approximate Yield | Remarks |

|---|---|---|---|---|---|---|

| 1 | Grignard formation | Magnesium, 1-bromo-propylene | THF | Ambient, controlled addition | 85% | Activator: iodine |

| 2 | Nucleophilic addition | Methyl-cyanacetate, NaH | THF | 0°C to RT | 82% | Monitored via TLC |

| 3 | Cyclization | Raney Ni, H2 | Ethanol | 60°C, hydrogen atmosphere | 90% | High stereoselectivity |

| 4 | Protection | Benzyl ester | DCM | RT, 3h | 92% | Stabilizes intermediate |

| 5 | Deprotection | Pd/C, H2 | Ethanol | RT, controlled H2 | Quantitative | Maintains stereochemistry |

| 6 | Resolution | L-tartaric acid | Ethanol | 0°C to RT | >80% | Enantiomeric purity |

Research Findings and Advantages

- Raw Material Availability: The process utilizes commercially available oxalic acid diethyl ester and simple halogenated alkenes, reducing costs.

- Operational Simplicity: The steps involve standard organic reactions—Grignard, nucleophilic addition, catalytic hydrogenation, and crystallization—familiar to organic chemists.

- Mild Conditions: Reactions occur under mild temperatures and pressures, minimizing racemization and side reactions.

- High Stereoselectivity: The resolution step ensures the production of enantiomerically pure (S)-compound, crucial for pharmaceutical applications.

- Industrial Potential: The process's scalability is supported by high yields, straightforward purification, and minimal hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. It serves as an important intermediate in the synthesis of various bioactive molecules. Specifically, it has been studied for its role in developing drugs targeting neurological disorders due to its structural similarity to compounds that interact with neurotransmitter systems, particularly GABA (gamma-aminobutyric acid) pathways .

Case Study: GABA-related Activity

Research has indicated that derivatives of (S)-4-Oxo-piperidine-2-carboxylic acid methyl ester exhibit GABA-related activity. This suggests potential use in creating anxiolytic or anticonvulsant medications. The synthesis of hydroxamic acids from this compound has been explored as a method to enhance the bioactivity of GABAergic drugs .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex organic molecules. It can be employed in creating piperidine derivatives, which are foundational structures in many pharmaceuticals and agrochemicals.

Synthetic Pathways

The compound can be transformed through several synthetic pathways:

- Formation of Hydroxamic Acids : Reacting with hydroxylamine under controlled conditions yields hydroxamic acids, which can serve as enzyme inhibitors .

- Alkylation Reactions : The compound can participate in alkylation reactions to produce substituted piperidine derivatives, expanding the library of available compounds for drug discovery.

Enzyme Inhibition Studies

Research indicates that this compound may play a role in enzyme inhibition. Its structural properties allow it to interact with various enzymes, potentially leading to the development of inhibitors that could be used in treating diseases characterized by enzyme dysregulation.

Enzyme Interaction Mechanism

The compound's ability to form stable complexes with target enzymes is a key area of study. By modifying its structure, researchers aim to enhance its inhibitory potency and selectivity, making it a candidate for further pharmacological evaluation.

Analytical Applications

In addition to its synthetic and biological applications, this compound is also used in analytical chemistry. It can serve as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry.

Quality Control

Due to its defined chemical properties, it is often employed in quality control processes within pharmaceutical manufacturing, ensuring the purity and consistency of active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism by which (S)-4-Oxo-piperidine-2-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, functional analogs, and stereochemical/positional isomers of (S)-4-Oxo-piperidine-2-carboxylic acid methyl ester.

Key Comparisons

Structural Analogs :

- (2S)-4-Oxopiperidine-2-carboxylic acid hydrochloride differs by replacing the methyl ester with a carboxylic acid group. This substitution increases polarity, making it suitable for aqueous-phase reactions .

- 5-Oxopiperidine-2-carboxylic acid hydrochloride shifts the oxo group to the 5-position, altering hydrogen-bonding patterns and electronic distribution. This positional change may affect its role in chelating metal catalysts or binding enzyme active sites .

Functional Analogs: Hyodeoxycholic Acid Methyl Ester shares the methyl ester group but features a steroid scaffold. Its applications in lipid digestion studies contrast with the piperidine derivative’s synthetic utility . 3-Oxohexanoic Acid Methyl Ester highlights the impact of cyclic vs. aliphatic structures. The piperidine ring provides rigidity and stereochemical control, whereas linear esters are more flexible but less chiral .

Stereochemical and Positional Isomers :

- The (S)-configuration in the target compound is critical for enantioselective synthesis, unlike racemic mixtures or (R)-isomers, which may exhibit divergent biological activities.

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid demonstrates how ring size (pyrrolidine vs. piperidine) affects strain and reactivity. Piperidine derivatives generally exhibit greater conformational flexibility, influencing their interaction with biological targets .

Research Findings

- Synthetic Utility: this compound is preferred over linear esters (e.g., 3-oxohexanoic acid methyl ester) in asymmetric catalysis due to its rigid chiral environment .

- Biological Relevance : Unlike hyodeoxycholic acid methyl ester, which modulates lipid metabolism, piperidine derivatives are more commonly used in central nervous system drug development, leveraging their ability to cross the blood-brain barrier .

- Stability : The methyl ester group in the target compound resists hydrolysis under physiological conditions longer than free acids, as seen in hydrolysis studies of similar piperidine esters .

Biological Activity

(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester, also known by its CAS number 761360-22-9, is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. This compound features both a ketone and an ester functional group, making it a versatile intermediate in the synthesis of various biologically active molecules. This article explores the biological activity, mechanisms of action, and potential applications of this compound in scientific research.

Overview of Biological Activity

This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its structural characteristics allow it to interact with various biological targets, leading to diverse pharmacological effects.

The precise mechanism of action for this compound remains partially understood; however, several key interactions have been identified:

- Enzyme Interaction : The compound is known to interact with enzymes involved in the synthesis of heterocyclic compounds. This interaction can modulate enzyme activity, influencing metabolic pathways critical for cellular function.

- Cell Signaling Modulation : It may affect cell signaling pathways by altering gene expression and cellular metabolism. For instance, it can influence the expression of genes involved in metabolic processes, potentially leading to significant changes in cellular function.

- Inhibition or Activation : The compound may bind to specific biomolecules, resulting in either inhibition or activation of enzymatic reactions. This dual potential makes it a candidate for therapeutic applications.

Scientific Research Applications

This compound has several applications across different scientific fields:

- Chemistry : Used as an intermediate in the synthesis of complex organic molecules.

- Biology : Investigated for its potential role in enzyme inhibition and protein binding.

- Medicine : Explored for therapeutic effects in treating various diseases, particularly those involving metabolic dysregulation.

- Industry : Employed in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. In vitro studies demonstrate its efficacy against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have shown promising results, particularly regarding enzymes involved in metabolic pathways. For example, studies have indicated that it can inhibit certain dehydrogenases, which are crucial for metabolic regulation .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be beneficial.

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Ketone, Ester | Antimicrobial, enzyme inhibition |

| 4-Oxo-piperidine-2-carboxylic acid | Carboxylic Acid | Limited biological activity |

| 4-Hydroxy-piperidine-2-carboxylic acid methyl ester | Hydroxyl Group | Altered reactivity compared to ketone |

| Piperidine-2-carboxylic acid methyl ester | Lacks Ketone | Different pharmacological properties |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (S)-4-Oxo-piperidine-2-carboxylic acid methyl ester, and how can stereochemical purity be ensured?

- Methodological Answer : Multi-step syntheses often start from chiral precursors or employ asymmetric catalysis. For example, a protocol analogous to Reference Example 1-1 ( ) involves coupling a piperidine derivative with a trifluoromethylphenylamine intermediate under controlled conditions. To ensure stereochemical integrity, chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric excess. Post-synthetic purification via recrystallization or chromatography (e.g., using polar solvents) can resolve racemic mixtures .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical stability?

- Methodological Answer :

- LCMS : Confirm molecular weight (e.g., m/z 501 [M+H]+ in ) and detect impurities.

- NMR : Assign stereochemistry using NOESY or COSY to verify the (S)-configuration and assess conformational rigidity.

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally related piperidine derivatives ( ).

Stability studies should include accelerated degradation tests under varying pH (1–13) and temperatures (25–60°C), monitored via HPLC .

Q. How can researchers mitigate risks when handling this compound, given its potential reactivity?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous piperidine esters ( ). Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. Personal protective equipment (PPE) and fume hoods are mandatory. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can contradictory data between LCMS and NMR purity assessments be resolved?

- Methodological Answer : Discrepancies often arise from ion suppression in LCMS or solvent residues in NMR. Cross-validate using:

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- 2D-NMR (HSQC, HMBC) to distinguish between isomeric byproducts.

- Differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What strategies optimize enantioselective synthesis of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization ( ).

- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for ketone reductions.

- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) to enhance enantiomeric excess (>98%) in esterification steps. Monitor progress via chiral GC or HPLC .

Q. How does the compound’s conformation influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The 4-oxo group and methyl ester create an electrophilic carbonyl center. Conformational analysis (via DFT calculations or X-ray) reveals that the (S)-configuration positions the ester group axially, enhancing accessibility for nucleophilic attack. Reactivity can be modulated by solvents (e.g., DMF for polar aprotic conditions) or Lewis acids (e.g., ZnCl₂) to stabilize transition states .

Q. What are the best practices for scaling up synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology.

- Continuous flow chemistry : Minimize racemization by reducing residence time, as demonstrated in analogous piperidine syntheses ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.